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molecular formula C8H7NO B1349315 3-Cyanobenzyl alcohol CAS No. 874-97-5

3-Cyanobenzyl alcohol

Cat. No. B1349315
M. Wt: 133.15 g/mol
InChI Key: PCOFIIVWHXIDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671043B2

Procedure details

3-Cyanobenzoic acid (5 g, 34.0 mmol) was dissolved in THF (50 mL) at ambient temperature. To this solution was added borane/THF complex (1M in THF, 68 mL, 68.0 mmol) in three portions and borane trifluoride/diethyl etherate complex (4.3 mL, 34.0 mmol). The reaction mixture was stirred at ambient temperature for 2 hours, quenched with methanol and stirred for 10 minutes. The solution was diluted with ethyl acetate and washed with saturated NaHCO3 (3×). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.19 g, 48% yield) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[N:2].B.C1COCC1>C1COCC1>[OH:7][CH2:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][CH:9]=1)[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
B.C1CCOC1
Name
complex
Quantity
4.3 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with methanol
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3 (3×)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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